molecular formula C12H19N5O B13873586 (4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazine

(4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazine

Cat. No.: B13873586
M. Wt: 249.31 g/mol
InChI Key: IXWWQHIMXWTXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Reactants: 4-but-3-enyl-2-chloropyrimidine, morpholine
  • Conditions: Heating in an aprotic solvent like dimethylformamide (DMF)
  • Product: 4-but-3-enyl-6-morpholin-4-ylpyrimidine
  • Step 3: Addition of the Hydrazine Group

    • Reactants: 4-but-3-enyl-6-morpholin-4-ylpyrimidine, hydrazine hydrate
    • Conditions: Stirring at room temperature
    • Product: (4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazine
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl group, leading to the formation of epoxides or diols.

      Reduction: Reduction reactions can target the pyrimidine ring or the hydrazine moiety, potentially leading to the formation of amines or hydrazones.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate (KMnO₄) or m-chloroperbenzoic acid (m-CPBA)

      Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

      Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

    Major Products:

      Oxidation: Epoxides, diols

      Reduction: Amines, hydrazones

      Substitution: Various substituted pyrimidines

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of (4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazine typically involves multi-step organic reactions

    • Step 1: Synthesis of the Pyrimidine Core

      • Reactants: 2,4-dichloropyrimidine, but-3-en-1-ol
      • Conditions: Reflux in the presence of a base such as potassium carbonate
      • Product: 4-but-3-enyl-2-chloropyrimidine

    Scientific Research Applications

    (4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazine has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as a biochemical probe.

      Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

      Industry: Utilized in the development of new materials and catalysts.

    Mechanism of Action

    The mechanism of action of (4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to the inhibition of enzymatic activity or interference with DNA replication. The pyrimidine ring can interact with various receptors or enzymes, modulating their activity.

    Comparison with Similar Compounds

    • (4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)amine
    • (4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazone
    • (4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)thiol

    Comparison:

      (4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)amine:

      (4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazone: Contains a hydrazone group instead of a hydrazine, which may alter its chemical reactivity and biological activity.

      (4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)thiol:

    The unique combination of the butenyl, morpholine, pyrimidine, and hydrazine groups in (4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazine makes it a versatile compound with diverse applications and reactivity.

    Properties

    Molecular Formula

    C12H19N5O

    Molecular Weight

    249.31 g/mol

    IUPAC Name

    (4-but-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazine

    InChI

    InChI=1S/C12H19N5O/c1-2-3-4-10-9-11(15-12(14-10)16-13)17-5-7-18-8-6-17/h2,9H,1,3-8,13H2,(H,14,15,16)

    InChI Key

    IXWWQHIMXWTXMV-UHFFFAOYSA-N

    Canonical SMILES

    C=CCCC1=CC(=NC(=N1)NN)N2CCOCC2

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.